N-butan-2-yl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
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Description
Scientific Research Applications
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Compounds with the thieno[2,3-d]pyrimidine scaffold have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway and targets for anticancer therapy. These compounds, such as N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, demonstrate potent inhibitory activities against human TS and DHFR, indicating their promise as antitumor agents (Gangjee et al., 2008).
Antitumor Activity : Research into thieno[3,2-d]pyrimidine derivatives explores their antitumor efficacy. Compounds synthesized from this scaffold have shown potent anticancer activities against various human cancer cell lines, highlighting the scaffold's potential in developing new antitumor agents. These findings suggest the versatility of the thieno[3,2-d]pyrimidine framework in medicinal chemistry and its potential utility in cancer treatment (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Activities : Several new derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies indicate that modifications to the thieno[3,2-d]pyrimidine core can yield compounds with significant biological activities, potentially useful in addressing microbial infections (Farag et al., 2009).
Synthesis and Structural Analysis : The synthesis of novel thieno[3,2-d]pyrimidine derivatives and their structural analysis through crystallography provide foundational knowledge for further exploration of this compound class. Understanding the molecular structure and bonding characteristics can guide the development of new compounds with enhanced therapeutic properties (Subasri et al., 2016).
properties
IUPAC Name |
N-butan-2-yl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S2/c1-5-12(4)18-14(21)10-24-17-19-13-7-9-23-15(13)16(22)20(17)8-6-11(2)3/h7,9,11-12H,5-6,8,10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEDJNBBFZVLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1CCC(C)C)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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